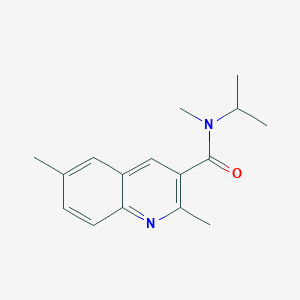![molecular formula C20H22N6OS B5904717 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B5904717.png)
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been found to modulate the activity of certain neurotransmitters in the CNS, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. It has also been found to inhibit the activity of certain proteins that are involved in cancer progression. In addition, it has been found to modulate the activity of certain neurotransmitters in the CNS, which may contribute to its anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea in lab experiments is its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of CNS disorders. However, one limitation of using this compound in lab experiments is its unknown mechanism of action, which makes it difficult to fully understand its effects.
未来方向
There are several future directions for research on N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea. One direction is to further study its mechanism of action, in order to fully understand its effects. Another direction is to study its potential as a therapeutic agent for various diseases, and to further explore its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted on its potential as a CNS agent, and its anxiolytic and antidepressant effects. Finally, future research could explore the potential of this compound as a lead compound for the development of new therapeutic agents.
合成方法
The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea involves the reaction of 3-phenyl-1,2,4-thiadiazol-5-amine with 1-(pyridin-4-ylmethyl)piperidin-4-yl)carbonyl chloride in the presence of a base. The reaction yields N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea as a white solid.
科学研究应用
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases. It has also been studied for its potential as a central nervous system (CNS) agent, as it has been found to have anxiolytic and antidepressant effects.
属性
IUPAC Name |
1-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c27-19(24-20-23-18(25-28-20)16-4-2-1-3-5-16)22-17-8-12-26(13-9-17)14-15-6-10-21-11-7-15/h1-7,10-11,17H,8-9,12-14H2,(H2,22,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRRGQWZNVGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=NC(=NS2)C3=CC=CC=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5904643.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5904657.png)
![3-{1-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5904661.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5904665.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5904671.png)
![3-(5-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5904673.png)


![N'-cyclopentyl-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5904688.png)
![1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)


amino]methyl}benzoic acid](/img/structure/B5904728.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(quinoxalin-2-ylmethyl)methanamine](/img/structure/B5904736.png)